Cas no 135710-38-2 (Methyl 3,5-Bis(allyloxy)benzenecarboxylate)

Methyl 3,5-Bis(allyloxy)benzenecarboxylate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,3,5-bis(2-propen-1-yloxy)-, methyl ester

- Methyl 3,5-bis(allyloxy)benzenecarboxylate

- methyl 3,5-bis(prop-2-enoxy)benzoate

- 3,5-bis(2-propen-1-yloxy)benzoic acid methyl ester

- methyl 3,5-bis(allyloxy)benzoate

- methyl 3,5-diallyloxybenzoate

- methyl 3,5-diprop-2-enyloxybenzoate

- methylbisallyloxybenzenecarboxylate

- METHYL3,5-BIS(ALLYLOXY)BENZENECARBOXYLATE

- SCHEMBL20395893

- AKOS005069294

- FT-0679965

- Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate

- 10W-0705

- MFCD04117781

- Benzoic acid,3,5-bis(2-propen-1-yloxy)-,methyl ester

- methyl 3,5-bis(prop-2-en-1-yloxy)benzoate

- J-522114

- DTXSID70376901

- 135710-38-2

- Methyl 3,5-Bis(allyloxy)benzenecarboxylate

-

- MDL: MFCD04117781

- インチ: InChI=1S/C14H16O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3

- InChIKey: XIHVVZYQCQQHHV-UHFFFAOYSA-N

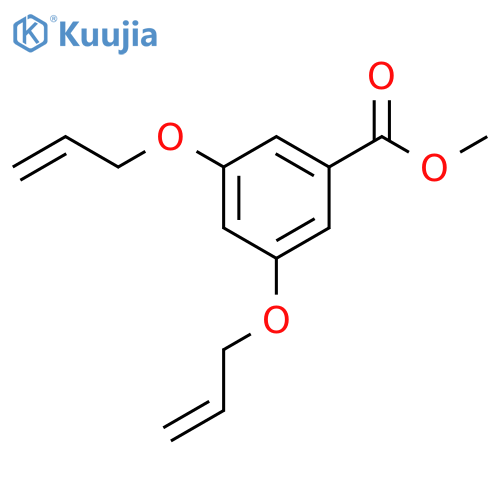

- ほほえんだ: C=CCOC1=CC(=CC(=C1)C(=O)OC)OCC=C

計算された属性

- せいみつぶんしりょう: 248.10500

- どういたいしつりょう: 248.104859

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 8

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 44.8

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: 30-33°C

- ふってん: 356.7±32.0 °C at 760 mmHg

- フラッシュポイント: 156.1±25.2 °C

- 屈折率: 1.51

- PSA: 44.76000

- LogP: 2.60280

- じょうきあつ: 0.0±0.8 mmHg at 25°C

Methyl 3,5-Bis(allyloxy)benzenecarboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

Methyl 3,5-Bis(allyloxy)benzenecarboxylate 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Methyl 3,5-Bis(allyloxy)benzenecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB158082-500 mg |

Methyl 3,5-bis(allyloxy)benzenecarboxylate; . |

135710-38-2 | 500 mg |

€132.00 | 2023-07-20 | ||

| A2B Chem LLC | AD73716-1g |

Benzoic acid,3,5-bis(2-propen-1-yloxy)-, methyl ester |

135710-38-2 | >95% | 1g |

$277.00 | 2024-04-20 | |

| abcr | AB158082-1 g |

Methyl 3,5-bis(allyloxy)benzenecarboxylate; . |

135710-38-2 | 1 g |

€187.10 | 2023-07-20 | ||

| TRC | M286723-100mg |

Methyl 3,5-Bis(allyloxy)benzenecarboxylate |

135710-38-2 | 100mg |

$ 80.00 | 2022-06-04 | ||

| abcr | AB158082-5 g |

Methyl 3,5-bis(allyloxy)benzenecarboxylate; . |

135710-38-2 | 5 g |

€478.80 | 2023-07-20 | ||

| abcr | AB158082-1g |

Methyl 3,5-bis(allyloxy)benzenecarboxylate; . |

135710-38-2 | 1g |

€187.10 | 2025-02-19 | ||

| A2B Chem LLC | AD73716-5g |

Benzoic acid,3,5-bis(2-propen-1-yloxy)-, methyl ester |

135710-38-2 | >95% | 5g |

$540.00 | 2024-04-20 | |

| A2B Chem LLC | AD73716-1mg |

Benzoic acid,3,5-bis(2-propen-1-yloxy)-, methyl ester |

135710-38-2 | >95% | 1mg |

$201.00 | 2024-04-20 | |

| TRC | M286723-50mg |

Methyl 3,5-Bis(allyloxy)benzenecarboxylate |

135710-38-2 | 50mg |

$ 65.00 | 2022-06-04 | ||

| abcr | AB158082-25 g |

Methyl 3,5-bis(allyloxy)benzenecarboxylate |

135710-38-2 | 25g |

€1,010.70 | 2021-09-16 |

Methyl 3,5-Bis(allyloxy)benzenecarboxylate 関連文献

-

Yueyan Zhang,Katrina M. Konopka,Richard S. Glass,Kookheon Char,Jeffrey Pyun Polym. Chem. 2017 8 5167

-

2. Rapid synthesis of dendrimers based on calix[4]resorcinarenesYoshitaka Yamakawa,Mitsuru Ueda,Ritsuko Nagahata,Kazuhiko Takeuchi,Michihiko Asai J. Chem. Soc. Perkin Trans. 1 1998 4135

Methyl 3,5-Bis(allyloxy)benzenecarboxylateに関する追加情報

Methyl 3,5-Bis(allyloxy)benzenecarboxylate: A Comprehensive Overview

Methyl 3,5-Bis(allyloxy)benzenecarboxylate, also known by its CAS number 135710-38-2, is a versatile organic compound with significant applications in various fields. This compound is a derivative of benzenecarboxylic acid, where the hydroxyl group is esterified with methanol, and the positions at 3 and 5 on the benzene ring are substituted with allyloxy groups. The structure of this compound is characterized by its aromatic ring, ester functional group, and allyl ether substituents, which contribute to its unique chemical properties.

The synthesis of Methyl 3,5-Bis(allyloxy)benzenecarboxylate typically involves multi-step organic reactions. One common approach is the esterification of benzenecarboxylic acid with methanol in the presence of an acid catalyst. Subsequently, the hydroxyl groups at positions 3 and 5 are replaced with allyloxy groups through nucleophilic substitution or coupling reactions. The exact synthetic pathway may vary depending on the specific conditions and reagents used, but the overall goal is to achieve high purity and yield of the final product.

Recent studies have highlighted the potential of Methyl 3,5-Bis(allyloxy)benzenecarboxylate in advanced materials science. Researchers have explored its use as a precursor for polymeric materials due to its ability to undergo polymerization under specific conditions. For instance, the compound can serve as a monomer in free radical polymerization or step-growth polymerization processes. The resulting polymers exhibit unique mechanical and thermal properties, making them suitable for applications in high-performance composites and thermoplastics.

In addition to its role in materials science, Methyl 3,5-Bis(allyloxy)benzenecarboxylate has shown promise in pharmaceutical research. Its structure allows for potential bioactivity modulation through chemical modifications. For example, researchers have investigated its derivatives as candidates for drug delivery systems due to their ability to form stable complexes with therapeutic agents. Furthermore, the compound's ester functionality makes it amenable to bioconjugation reactions, which are critical in developing targeted drug delivery platforms.

The chemical stability of Methyl 3,5-Bis(allyloxy)benzenecarboxylate is another area of interest for scientists. Studies have demonstrated that the compound exhibits good stability under ambient conditions; however, it can undergo degradation under harsh conditions such as high temperatures or strong acidic or basic environments. Understanding these stability characteristics is crucial for optimizing storage conditions and ensuring the compound's performance in various applications.

From an environmental perspective, researchers have also examined the biodegradability of Methyl 3,5-Bis(allyloxy)benzenecarboxylate. Initial findings suggest that under aerobic conditions, the compound can be metabolized by microorganisms; however, further studies are required to fully assess its environmental impact and develop strategies for safe disposal.

In conclusion, Methyl 3,5-Bis(allyloxy)benzenecarboxylate (CAS No. 135710-38-2) is a multifaceted organic compound with diverse applications across materials science and pharmaceutical research. Its unique chemical structure and functional groups make it a valuable building block for advanced materials and bioactive compounds. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in various industries.

135710-38-2 (Methyl 3,5-Bis(allyloxy)benzenecarboxylate) 関連製品

- 103203-83-4(3-(Allyloxy)benzoic acid)

- 116169-07-4(Methyl 3-ethoxy-5-hydroxybenzoate)

- 54915-31-0(Methyl 3-(benzyloxy)-5-hydroxybenzoate)

- 519148-72-2(Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl-)

- 351362-72-6(tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate)

- 1443354-19-5(2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol)

- 872198-09-9(6-(4-chlorophenyl)methyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)

- 1404119-50-1(Benzo[b]thiophene, 6-bromo-5-fluoro-)

- 1361664-96-1(2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl)

- 1190834-24-2((1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol)